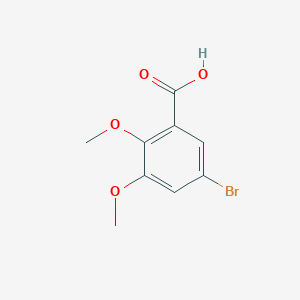

5-Bromo-2,3-dimethoxybenzoic acid

描述

Significance and Research Context of Halogenated Benzoic Acid Derivatives in Organic Synthesis and Medicinal Chemistry

Halogenated benzoic acid derivatives are a class of compounds that have garnered considerable attention in the fields of organic synthesis and medicinal chemistry. namiki-s.co.jpresearchgate.net The inclusion of halogen atoms—such as fluorine, chlorine, bromine, or iodine—onto the benzoic acid scaffold can profoundly influence the molecule's physical, chemical, and biological properties. nih.gov

In organic synthesis, the halogen atom serves as a versatile functional group. It can act as a leaving group in nucleophilic substitution reactions or as a handle for introducing other functionalities through various cross-coupling reactions, such as the Suzuki-Miyaura coupling. acs.org The position and type of halogen can direct the regioselectivity of subsequent reactions, providing a strategic approach to the synthesis of complex molecules. rsc.org For instance, the bromination of benzoic acid derivatives is a common strategy to create intermediates for further chemical transformations. ijisrt.com

From a medicinal chemistry perspective, the introduction of halogens can modulate a drug candidate's properties in several ways. nih.gov Halogens can alter the acidity of the carboxylic acid group, influence the molecule's lipophilicity, and affect its metabolic stability. wikipedia.org Furthermore, halogen atoms can participate in halogen bonding, a non-covalent interaction with biological macromolecules like proteins, which can enhance binding affinity and selectivity for a specific target. acs.org This has been a key strategy in the design of potent and selective inhibitors for various enzymes and receptors. namiki-s.co.jpacs.org The use of halogenated compounds is prevalent in drugs approved by the FDA, highlighting their importance in modern pharmaceuticals. nih.gov

Strategic Importance of 5-Bromo-2,3-dimethoxybenzoic Acid as a Key Synthetic Intermediate in Advanced Chemical Transformations

Within the broader class of halogenated benzoic acids, this compound stands out due to its specific substitution pattern. The bromine atom at the 5-position, coupled with the electron-donating methoxy (B1213986) groups at the 2- and 3-positions, creates a unique electronic environment on the aromatic ring. This specific arrangement makes it a strategically important intermediate in a variety of advanced chemical transformations.

The presence of the bromine atom allows for its use in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds, a cornerstone of modern synthetic chemistry. This enables the construction of more complex molecular architectures from a readily available starting material. For example, it can be a precursor for the synthesis of various biologically active compounds.

Furthermore, the methoxy groups can influence the reactivity of the carboxylic acid and the aromatic ring. They can also be demethylated to reveal hydroxyl groups, providing another point for chemical modification. This versatility makes this compound a valuable building block in multi-step syntheses. It has been utilized as an intermediate in the synthesis of various compounds, including those with potential applications in pharmaceutical research. biosynth.com For instance, it has been investigated for its ability to interact with specific biological targets, such as the dopamine (B1211576) D3 receptor. biosynth.com

The synthesis of this compound itself can be achieved through various routes, often starting from commercially available materials like 2,3-dimethoxybenzoic acid. chemicalbook.com The controlled bromination of such precursors is a key step in obtaining this valuable intermediate.

Below is a table summarizing some of the key properties of this compound:

| Property | Value |

| CAS Number | 72517-23-8 |

| Molecular Formula | C₉H₉BrO₄ |

| Molecular Weight | 261.07 g/mol |

| Boiling Point | 348.1 °C |

| Flash Point | 164.3 °C |

This data is compiled from available chemical databases. biosynth.com

Structure

3D Structure

属性

IUPAC Name |

5-bromo-2,3-dimethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO4/c1-13-7-4-5(10)3-6(9(11)12)8(7)14-2/h3-4H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKMWQUDSDYOEJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30314203 | |

| Record name | 5-bromo-2,3-dimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30314203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72517-23-8 | |

| Record name | 5-Bromo-2,3-dimethoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72517-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2,3-dimethoxybenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072517238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 72517-23-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=281247 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-bromo-2,3-dimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30314203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Computational Chemistry and Theoretical Investigations on 5 Bromo 2,3 Dimethoxybenzoic Acid Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of a molecule's electronic structure and its inherent reactivity. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within a molecule.

Density Functional Theory (DFT) has become a primary computational tool for studying molecular systems due to its favorable balance of accuracy and computational cost. scielo.brnih.gov DFT methods are used to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization or conformational analysis. nih.gov By finding the structure with the minimum energy on the potential energy surface, researchers can predict the preferred conformation of 5-Bromo-2,3-dimethoxybenzoic acid. Theoretical calculations for related bromo-dimethoxy-benzaldehyde compounds have been performed using DFT at the CAM-B3LYP/6-311++G(d,p) level of theory to optimize geometry in the gas phase, with the initial coordinates taken from experimental X-ray diffraction data. scielo.br The accuracy of these calculations is often validated by comparing computed bond lengths and angles with experimental results, where high correlation coefficients indicate a reliable theoretical model. scielo.brnih.gov

Once the optimized geometry is obtained, DFT is employed to calculate a range of electronic properties that are crucial for predicting chemical behavior. scielo.br Key among these are the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy (ELUMO) relates to its ability to accept electrons (electron affinity). scielo.br The energy gap between HOMO and LUMO is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally suggests higher reactivity. These calculations provide a quantitative basis for understanding the electronic nature of this compound.

Table 1: Key Electronic Properties Calculated via DFT This table is interactive. You can sort and filter the data.

| Property | Symbol | Significance |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Correlates with the potential to donate an electron (ionization potential). |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Correlates with the ability to accept an electron (electron affinity). |

| HOMO-LUMO Energy Gap | ΔE | Indicates chemical reactivity and kinetic stability. |

| Ionization Potential | I | The energy required to remove an electron from a molecule. (I ≈ -EHOMO) scielo.br |

| Electron Affinity | A | The energy released when an electron is added to a molecule. (A ≈ -ELUMO) scielo.br |

| Chemical Hardness | η | Measures resistance to change in electron distribution. |

Molecular Electrostatic Potential (MEP) analysis is a vital computational technique used to visualize the charge distribution within a molecule and predict its reactivity. researchgate.netsemanticscholar.org The MEP map is a 3D plot of the electrostatic potential onto the electron density surface, which illustrates the regions of a molecule that are electron-rich or electron-poor. nih.govresearchgate.net

The interpretation of an MEP map is based on a color gradient. nih.gov Typically, regions with the most negative electrostatic potential, indicating an excess of electrons, are colored red. These areas, such as those around electronegative atoms like oxygen, are susceptible to electrophilic attack. scielo.brsemanticscholar.org Conversely, regions with the most positive electrostatic potential, representing an electron deficiency, are colored blue and are prone to nucleophilic attack. nih.gov Green and yellow areas represent intermediate or neutral potential. nih.gov For a molecule like this compound, an MEP analysis would reveal the negative potential around the oxygen atoms of the carboxyl and methoxy (B1213986) groups and the positive potential near the hydrogen atoms. nih.govsemanticscholar.org This analysis provides a clear, intuitive guide to the molecule's reactive sites and its potential for non-covalent interactions like hydrogen bonding. researchgate.net

Table 2: Interpretation of Molecular Electrostatic Potential (MEP) Maps This table is interactive. You can sort and filter the data.

| Color Region | Electrostatic Potential | Electron Density | Implied Reactivity |

|---|---|---|---|

| Red | Most Negative | High (Electron-Rich) | Favorable for electrophilic attack |

| Yellow/Orange | Intermediate Negative | ||

| Green | Near Zero | Neutral |

Molecular Modeling and Dynamics Simulations for Intermolecular Interactions and System Behavior

While quantum chemical calculations typically focus on single, isolated molecules in the gas phase, molecular modeling and dynamics (MD) simulations are used to study the behavior of molecules in a more realistic environment, such as in a solvent or a crystal lattice. MD simulations model the movements of atoms and molecules over time, providing a dynamic picture of intermolecular interactions. mdpi.com

Theoretical Insights into Reaction Mechanisms and Pathways Involving this compound

Computational chemistry is an indispensable tool for investigating the mechanisms of chemical reactions. Theoretical calculations can be used to map the potential energy surface of a reaction involving this compound, identifying the structures of reactants, products, intermediates, and, most importantly, transition states.

By calculating the activation energies associated with different possible pathways, researchers can predict the most likely mechanism for a given transformation. For example, in the synthesis of derivatives from this compound, DFT calculations could be used to model the step-by-step process of functional group conversion. This could involve identifying the transition state for the reaction of the carboxylic acid group or electrophilic substitution on the aromatic ring. Such theoretical insights can help rationalize experimental observations, predict the feasibility of new synthetic routes, and guide the optimization of reaction conditions to favor the desired product and minimize byproducts.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies via Computational Approaches

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies aim to correlate the chemical structure of a molecule with its biological activity or physical properties. Computational approaches, particularly Quantitative Structure-Activity Relationship (QSAR) models, are central to this field.

In the context of this compound, computational methods can be used to generate a wide array of molecular descriptors. These descriptors, which quantify various aspects of the molecule's structure and electronics, can be derived from DFT calculations and include parameters like HOMO-LUMO energies, dipole moment, atomic charges, and values from the MEP surface. mdpi.comresearchgate.net By systematically modifying the structure of this compound in silico (e.g., changing substituent positions) and calculating these descriptors for each analog, a dataset can be created. Statistical methods are then used to build a QSAR model that links these descriptors to an observed activity or property. Furthermore, molecular docking simulations can predict how this compound and its derivatives might bind to a biological target, such as a protein receptor, providing a structural basis for its potential biological activity. nih.gov These computational SAR and SPR studies are invaluable in fields like drug discovery and materials science for rationally designing new compounds with enhanced or specific properties.

Research on Biological and Pharmacological Relevance of 5 Bromo 2,3 Dimethoxybenzoic Acid and Its Analogs

Exploration of Bioactive Molecules Derived from the 5-Bromo-2,3-dimethoxybenzoic Acid Scaffold

The this compound core structure is a key component in a variety of bioactive molecules. Researchers have synthesized and evaluated numerous derivatives, revealing a range of pharmacological activities.

One notable derivative is (S)-N-(1-Ethyl-2-pyrrolidinyl)methyl)-5-bromo-2,3-dimethoxybenzamide, also known as FLB 457. This compound has demonstrated a very high affinity for dopamine (B1211576) D₂ and D₃ receptors, with Ki values of 0.017 nM and 0.022 nM, respectively. nih.gov The parent compound, this compound, has also been investigated for its own biological activity. biosynth.com Studies have shown it can inhibit dopamine uptake in rat striatal membranes and acts as a specific, high-affinity ligand for the dopamine D₃ receptor. biosynth.com

Analogs based on related bromo-methoxybenzoic acid structures have also yielded promising results. A series of 2-bromo-5-methoxy-N'-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazide derivatives were synthesized and screened for several biological activities. nih.gov This screening revealed that some of these compounds possess analgesic, antifungal, antibacterial, and antiproliferative properties. nih.gov For instance, two of the synthesized compounds showed significant analgesic activity, while another exhibited in vitro antiproliferative effects. nih.gov

Furthermore, the dimethoxybenzoic acid moiety is found within more complex structures, such as brominated derivatives of the natural product noscapine (B1679977). wikipedia.org This brominated analog has been shown to have anti-inflammatory effects that are 5 to 40 times more potent than noscapine itself. wikipedia.org

Table 1: Bioactive Molecules Derived from Brominated Dimethoxybenzoic Acid Scaffolds This table is interactive. You can sort and filter the data.

| Compound/Derivative Class | Core Scaffold | Biological Activity/Significance | Key Findings |

|---|---|---|---|

| (S)-N-(1-Ethyl-2-pyrrolidinyl)methyl)-5-bromo-2,3-dimethoxybenzamide (FLB 457) | This compound | High-affinity dopamine D₂/D₃ receptor antagonist nih.gov | Used in PET imaging to study receptors in neuropsychiatric diseases. nih.gov |

| This compound | This compound | Dopamine D₃ receptor ligand; dopamine uptake inhibitor biosynth.com | Binds with high affinity to the dopamine D₃ receptor. biosynth.com |

| 2-bromo-5-methoxy-N'-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazides | 2-Bromo-5-methoxybenzoic acid | Analgesic, antifungal, antibacterial, antiproliferative nih.gov | Specific derivatives showed promising activity in each category. nih.gov |

| Brominated Noscapine | 2,3-Dimethoxybenzoic acid (related structure) | Anti-inflammatory wikipedia.org | 5 to 40 times more potent than unmodified noscapine. wikipedia.org |

Role in the Synthesis of Potential Pharmaceutical and Agrochemical Agents

The chemical structure of brominated dimethoxybenzoic acids makes them versatile building blocks in organic synthesis for creating more complex molecules. a2bchem.com They serve as key intermediates in the production of a wide array of potential pharmaceutical and agrochemical agents. a2bchem.comontosight.ai For example, 5-bromo-2-methoxybenzoic acid is explicitly mentioned as an intermediate in the synthesis of both pharmaceuticals and agrochemicals. ontosight.ai Similarly, isomers like 3-bromo-2,5-dimethoxybenzoic acid are used as foundational materials for constructing complex organic molecules and pharmaceutical intermediates. a2bchem.com

The utility of these scaffolds is demonstrated in the synthesis of bioactive hydrazide derivatives with potential therapeutic applications, including analgesic and antimicrobial agents. nih.gov The synthesis of 5-bromo-2-chloro benzoic acid, a closely related analog, serves as a starting material for the antidiabetic medication dapagliflozin, highlighting the relevance of such brominated benzoic acids in developing modern pharmaceuticals. google.com

Derivatives of this compound have been specifically investigated for their potential in neurology. Dopamine receptors are deeply involved in the pathophysiology of numerous neuropsychiatric conditions, including Parkinson's disease, Alzheimer's disease, and schizophrenia. nih.gov The high affinity and selectivity of compounds derived from this scaffold for dopamine receptor subtypes make them valuable tools.

The prime example is [¹¹C]FLB 457, a radiolabeled version of (S)-N-(1-Ethyl-2-pyrrolidinyl)methyl)-5-bromo-2,3-dimethoxybenzamide. nih.gov This compound is utilized as a positron emission tomography (PET) agent for the non-invasive study of extrastriatal D₂/D₃ receptors in the human brain. nih.gov Research using [¹¹C]FLB 457 has indicated that these extrastriatal D₂/D₃ receptors are affected in advanced stages of Parkinson's disease but not in the early stages. nih.gov The parent compound, this compound, has also been used in binding assays to study its interaction with the dopamine D₃ receptor, a key target in neurological drug discovery. biosynth.com

The 2,3-dimethoxybenzoic acid framework is a structural component of certain natural products, and its brominated form can be used to create potent synthetic analogs. A key example is found in the context of noscapine, an opium alkaloid. wikipedia.org When noscapine is chemically dissociated, one of the products is opic acid (6-formyl-2,3-dimethoxybenzoic acid), revealing the core structural relationship. wikipedia.org

Researchers have synthesized a brominated derivative of noscapine to enhance its biological properties. wikipedia.org This analog demonstrated significantly more potent anti-inflammatory effects than the original natural product. wikipedia.org Specifically, the brominated form was found to inhibit the secretion of the cytokine TNF-α and the chemokine CXCL10 from macrophages without causing toxicity, showcasing how modifying a natural product with a bromo-dimethoxybenzoyl moiety can lead to superior therapeutic candidates. wikipedia.org

Mechanistic Studies of Biological Activity and Target Engagement of Related Derivatives (e.g., enzyme inhibition, antibacterial mechanisms)

Derivatives of brominated benzoic acids exert their biological effects through various mechanisms, including enzyme inhibition and disruption of microbial cell integrity. Studies on related benzoic acid derivatives show their antimicrobial action can involve the diffusion of the undissociated acid across the bacterial membrane. nih.gov Once inside the cytoplasm, where the pH is neutral, the acid dissociates, releasing a proton that acidifies the cell's interior and disrupts homeostasis. nih.govresearchgate.net The presence, type, and position of substituents on the benzene (B151609) ring are known to influence this activity. nih.gov Other proposed antibacterial mechanisms include enzyme inhibition, chelation of metal ions, and direct interaction with cellular proteins or DNA. researchgate.net

Enzyme inhibition is a key mechanism for many derivatives. For example, a brominated resorcinol (B1680541) dimer was found to have potent inhibitory activity against isocitrate lyase from Candida albicans, in addition to its antibacterial effects. nih.gov In another study, brominated imidazo[1,2-a]pyrazines were identified as competitive inhibitors of the VirB11 ATPase enzyme in Helicobacter pylori, which is crucial for the bacterium's virulence.

Detailed mechanistic work on 3-Br-acivicin, a synthetic analog of the natural product acivicin, revealed that it acts as an irreversible inhibitor of Plasmodium falciparum glyceraldehyde 3-phosphate dehydrogenase (PfGAPDH). mdpi.com The mechanism involves a covalent bond forming between the inhibitor and a catalytic cysteine residue in the enzyme's active site. mdpi.com

Table 2: Mechanisms of Action for Related Brominated Derivatives This table is interactive. You can sort and filter the data.

| Derivative Class | Mechanism of Action | Target Organism/Enzyme | Reference |

|---|---|---|---|

| Benzoic Acid Derivatives | Cytoplasmic acidification, membrane disruption nih.govresearchgate.net | Bacteria | nih.govresearchgate.net |

| Brominated Resorcinol Dimers | Enzyme Inhibition nih.gov | Candida albicans isocitrate lyase | nih.gov |

| Brominated Imidazo[1,2-a]pyrazines | Competitive Enzyme Inhibition | Helicobacter pylori VirB11 ATPase | |

| 3-Br-Acivicin | Covalent Irreversible Inhibition mdpi.com | Plasmodium falciparum GAPDH | mdpi.com |

Metabolic Pathways and Biotransformation Studies of Related Brominated Dimethoxy Aromatic Compounds

The metabolism of brominated aromatic compounds is a subject of significant research, as understanding their biotransformation is crucial for assessing their biological fate and potential toxicity. houstonmethodist.org Studies on related compounds provide insight into the likely metabolic pathways for derivatives of this compound.

Detailed metabolic studies have been conducted on 4-bromo-2,5-dimethoxyphenethylamine (B3395496) (2C-B), a psychoactive designer drug that shares the brominated dimethoxy aromatic core. nih.govresearchgate.net The primary metabolic pathway for 2C-B involves oxidative deamination, which leads to the formation of metabolites such as 2-(4-bromo-2,5-dimethoxyphenyl)-ethanol (BDMPE) and 4-bromo-2,5-dimethoxyphenylacetic acid (BDMPAA). nih.govresearchgate.net Notably, 4-bromo-2,5-dimethoxybenzoic acid (BDMBA) is also produced through this oxidative deamination process. nih.govresearchgate.net Further metabolism can occur via demethylation of these initial metabolites. nih.govresearchgate.net These studies also revealed significant differences in metabolism between species; for example, a novel metabolite, 4-bromo-2,5-dimethoxy-phenol (B1599776) (BDMP), was identified only after incubation with mouse hepatocytes. nih.govresearchgate.net

Biotransformation studies using microorganisms also shed light on how these compounds are processed. The degradation of aromatic compounds by bacteria like Pseudomonas putida often proceeds via dioxygenase enzymes, which introduce hydroxyl groups to the aromatic ring, leading to the formation of catechol-like intermediates. unesp.brcore.ac.uk These intermediates are then processed through ring-cleavage pathways. unesp.br This general pathway suggests that microbial systems could metabolize brominated dimethoxybenzoic acids through similar hydroxylation and ring-opening reactions.

Table 3: Key Metabolites of a Related Brominated Dimethoxy Aromatic Compound (2C-B) This table is interactive. You can sort and filter the data.

| Abbreviation | Full Compound Name | Metabolic Process | Reference |

|---|---|---|---|

| BDMPE | 2-(4-bromo-2,5-dimethoxyphenyl)-ethanol | Oxidative deamination | nih.govresearchgate.net |

| BDMPAA | 4-bromo-2,5-dimethoxyphenylacetic acid | Oxidative deamination | nih.govresearchgate.net |

| BDMBA | 4-bromo-2,5-dimethoxybenzoic acid | Oxidative deamination | nih.govresearchgate.net |

| BDMP | 4-bromo-2,5-dimethoxy-phenol | Interspecies-specific metabolism (mouse) | nih.govresearchgate.net |

| B-2-HMPE | 2-(4-bromo-2-hydroxy-5-methoxyphenyl)-ethanol | Demethylation followed by deamination | nih.govresearchgate.net |

Advanced Applications of 5 Bromo 2,3 Dimethoxybenzoic Acid in Materials Science and Specialized Organic Synthesis

Utilization as a Key Building Block in the Construction of Diverse Complex Organic Architectures

5-Bromo-2,3-dimethoxybenzoic acid serves as a crucial intermediate and foundational scaffold in the field of organic synthesis. biosynth.comsigmaaldrich.com Its unique substitution pattern, featuring a bromine atom and two methoxy (B1213986) groups on the benzoic acid core, provides multiple reactive sites for constructing intricate molecular frameworks. The brominated methoxyphenyl moiety is a structural motif found in a variety of natural alkaloids, including convolutamines and amathamides, which are known for their biological activities. scielo.br This makes derivatives of this compound valuable starting points for the synthesis of complex, biologically relevant molecules.

A significant application of this compound is as a precursor for other key synthetic intermediates. For instance, its derivative, 5-bromo-2,3-dimethoxy-6-methyl-1,4-benzoquinone, is a critical intermediate in the synthesis of Coenzyme Q compounds. researchgate.netresearchgate.net The synthesis demonstrates the utility of the bromo-dimethoxy-substituted ring in building specialized quinone structures.

Research has shown that related brominated dimethoxybenzoic acid isomers are also pivotal in creating complex heterocyclic systems. For example, 2-bromo-4,5-dimethoxybenzoic acid is utilized as an intermediate in the preparation of various flavones, flavanones, and isoflavones, classes of compounds with significant pharmacological interest. google.com The synthetic versatility of these building blocks is further highlighted by the use of compounds like (2,3-dibromo-4,5-dimethoxyphenyl)methanol and 1-bromo-2,3-dimethoxybenzene in the total synthesis of biologically active, naturally occurring brominated phenols. semanticscholar.org The presence of the bromine atom allows for its participation in palladium-catalyzed cross-coupling reactions, a powerful tool for carbon-carbon bond formation, while the methoxy and carboxylic acid groups can be modified or used to direct further reactions.

Table 1: Examples of Complex Architectures Derived from Bromo-dimethoxybenzoic Acid Scaffolds

| Precursor/Building Block | Resulting Complex Molecule/Class | Significance/Application |

|---|---|---|

| 5-Bromo-2,3-dimethoxy-6-methyl-1,4-benzoquinone | Coenzyme Qn family | Essential biomolecules |

| 2-Bromo-4,5-dimethoxybenzoic acid | Flavones, Flavanones, Isoflavones | Pharmacologically active compounds |

| Brominated methoxyphenyl moieties | Natural alkaloids (e.g., amathamides) | Biologically active natural products scielo.br |

Integration into Functional Materials (e.g., liquid crystals, polymers, dyes) for Specific Applications

The structural characteristics of this compound and its isomers make them attractive candidates for incorporation into advanced functional materials. While specific research on the integration of the 5-bromo-2,3-dimethoxy isomer into liquid crystals is not extensively documented, the general class of substituted benzoic acids is fundamental to the design of many liquid crystalline materials. The rigid core and potential for hydrogen bonding through the carboxylic acid group are key features for inducing mesophase behavior.

In the realm of polymers and dyes, brominated compounds are particularly useful. The bromine atom can act as a reactive site for grafting the molecule onto a polymer backbone or for use in polymerization reactions. More commonly, bromo- and chloro-substituents are found on reactive dyes, enabling covalent attachment to textile fibers. mdpi.com Isomers like 4-Bromo-3,5-dimethoxybenzoic acid are noted for their role in the synthesis of specialized dyes and pigments, contributing to vibrant and stable colors. chemimpex.com The incorporation of such molecules can enhance the performance and durability of these colorants. chemimpex.com

Furthermore, there is potential for these compounds in the development of organic optoelectronic materials. 5-Bromo-2,4-dimethoxybenzoic acid, for example, is considered a synthetic precursor for organic materials that could be applied in devices like organic light-emitting diodes (OLEDs). The ability to tune the electronic properties of the aromatic ring through substitution makes these building blocks valuable in the design of novel organic semiconductors. chemrxiv.orgtcichemicals.com

Table 2: Potential Applications in Functional Materials

| Material Class | Role of Bromo-dimethoxybenzoic Acid Scaffold | Potential Application Area |

|---|---|---|

| Dyes & Pigments | Serves as a key intermediate for synthesis. chemimpex.com | Textile dyeing, high-performance coatings chemimpex.com |

| Polymers | Can be incorporated as a monomer or functional group. mdpi.com | Specialty polymers with tailored properties |

Development and Application of Ligands for Metal-Catalyzed Reactions and Novel Catalytic Systems

The molecular structure of this compound contains key features that are highly desirable for the design of ligands used in metal catalysis. The oxygen atoms of the two methoxy groups and the carboxylic acid group can act as coordination sites for metal ions. Simultaneously, the bromine atom provides a reactive handle for anchoring the ligand to other structures or for participating directly in catalytic cycles, particularly in cross-coupling reactions.

Research into related compounds supports this potential application. For instance, derivatives of 5-Bromo-1,3-dimethoxy-2-methylbenzene have been proposed for ligand design to coordinate with metals like copper(I) or palladium(II) to form metal-organic frameworks (MOFs). Such MOFs could be tested for catalytic activity in C-C bond-forming reactions like the Heck reaction. The electronic environment created by the methoxy groups can influence the reactivity of the bromine atom in such palladium-catalyzed processes.

The synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives, starting from 3,4-dimethoxybenzoic acid, showcases how the benzoic acid framework can be elaborated into multidentate ligands (in this case, hydrazones) capable of coordinating with metal ions. nih.gov By applying similar synthetic strategies to this compound, novel ligands could be developed. These ligands could find use in asymmetric catalysis, where the specific stereoelectronic properties of the ligand are crucial for controlling the reaction outcome, or in the development of new catalytic systems with enhanced stability and reactivity. The combination of a reactive site (bromine) and multiple coordination sites (oxygen atoms) within a single, tunable molecule makes this compound a promising platform for the rational design of next-generation ligands and catalysts.

Table of Compounds Mentioned

| Compound Name |

|---|

| 1,3,5-trichloro-2,4,6-triazine |

| 1-bromo-2,3-dimethoxybenzene |

| 2,3-dibromo-1-(2-bromo-3,4-dimethoxybenzyl)-4,5-dimethoxybenzene |

| 2-bromo-4,5-dimethoxybenzoic acid |

| 2-bromoacrylic acid |

| 3,4,6-Tribromobenzene-1,2-diol |

| 3,4-dimethoxybenzoic acid |

| 4-Bromo-3,5-dimethoxybenzoic acid |

| 5-Bromo-1,3-dimethoxy-2-methylbenzene |

| 5-Bromo-2,3-dimethoxy-6-methyl-1,4-benzoquinone |

| This compound |

| 5-Bromo-2,4-dimethoxybenzoic acid |

| (2,3-dibromo-4,5-dimethoxyphenyl)methanol |

| copper(I) |

| N'-Benzylidene-3,4-dimethoxybenzohydrazide |

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 5-Bromo-2,3-dimethoxybenzoic acid, and what critical parameters influence reaction yields?

- Methodological Answer : A widely applicable approach involves bromination of a dimethoxybenzoic acid precursor using brominating agents (e.g., Br₂, NBS) in acidic media. For example, analogous syntheses (e.g., 5-Bromo-2,4-difluorobenzoic acid) use sulfuric acid to stabilize intermediates and enhance regioselectivity . Key parameters include reaction temperature (optimal range: 0–25°C), stoichiometry of brominating agent (1.1–1.5 equivalents), and solvent polarity (polar aprotic solvents like DMF improve solubility). Post-reaction purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to achieve >95% purity .

Q. How can researchers optimize the purification of this compound to achieve high purity?

- Methodological Answer : Recrystallization is the most effective method. Dissolve the crude product in hot ethanol (70–80°C), filter to remove insoluble impurities, and slowly cool to 4°C to precipitate pure crystals. For complex mixtures, use gradient elution in column chromatography (silica gel, starting with 20% ethyl acetate in hexane, increasing to 50%). Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) or ¹H NMR (absence of extraneous peaks at δ 6.8–7.5 ppm for aromatic protons) .

Q. What are the recommended storage conditions for this compound to ensure long-term stability?

- Methodological Answer : Store at 0–6°C in amber glass vials under inert atmosphere (argon or nitrogen) to prevent degradation via hydrolysis or photochemical bromine loss. Desiccate using silica gel to avoid moisture absorption, which can lead to carboxylic acid dimerization .

Advanced Research Questions

Q. What analytical techniques are most effective for characterizing this compound, and how do they address structural ambiguity?

- Methodological Answer :

- ¹H/¹³C NMR : Aromatic protons appear as distinct singlets (δ 7.2–7.5 ppm for H-4 and H-6; δ 3.8–4.0 ppm for methoxy groups). ¹³C NMR confirms bromine’s deshielding effect (C-Br at δ 115–120 ppm) .

- IR Spectroscopy : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹ broad), C=O stretch (~1680 cm⁻¹), and C-Br stretch (~600 cm⁻¹) .

- Mass Spectrometry (HRMS) : Molecular ion peak at m/z 261.0694 (C₉H₉BrO₄⁺) with isotopic signature (¹⁹Br/⁸¹Br 1:1 ratio) confirms molecular formula .

Q. How does the bromine substituent influence the reactivity of this compound in cross-coupling reactions compared to other halogenated analogs?

- Methodological Answer : Bromine’s moderate electronegativity and leaving-group ability make it suitable for Suzuki-Miyaura couplings (Pd catalysis, aryl boronic acids). Compared to chloro analogs, bromine accelerates oxidative addition to Pd(0), reducing reaction time (e.g., 12–24 hrs at 80°C vs. 48 hrs for chloro derivatives). However, competing debromination may occur under strongly basic conditions (pH >10); mitigate by using milder bases (K₂CO₃ instead of NaOH) .

Q. What strategies mitigate competing side reactions during the functionalization of this compound’s carboxylic acid group?

- Methodological Answer : Protect the carboxylic acid as a methyl ester (via SOCl₂/MeOH) before functionalizing the bromine. Post-functionalization, hydrolyze the ester with aqueous HCl (1M, reflux 2 hrs). For direct derivatization, use coupling agents (EDC/HOBt) to form amides or esters without activating the bromine .

Q. How can researchers systematically evaluate the impact of varying bromination conditions on the regioselectivity and yield of this compound synthesis?

- Methodological Answer : Design a factorial experiment varying:

- Brominating agent (Br₂ vs. NBS vs. CuBr₂).

- Solvent (acetic acid vs. DMF vs. THF).

- Temperature (0°C vs. 25°C vs. 50°C).

Analyze outcomes via HPLC yield and ¹H NMR regioselectivity. For example, Br₂ in acetic acid at 25°C typically provides >85% yield with minimal di-brominated byproducts, while NBS in DMF enhances selectivity for the 5-position .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。